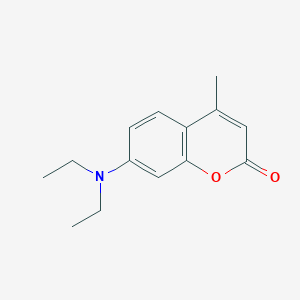

4-Methyl-7-diethylaminocoumarin

Descripción

Historical Context and Evolution in Chemical Sciences

The broader family of coumarins was first isolated from the tonka bean in the 1820s, and the synthesis of coumarin (B35378) itself was achieved in 1868. The discovery that sparked significant pharmacological interest was the identification of bishydroxycoumarin as the anticoagulant agent in spoiled sweet clover in the 1940s. mdpi.com This led to extensive research into the biological and therapeutic properties of coumarin derivatives. mdpi.com

7-Diethylamino-4-methylcoumarin (B84069) emerged as a significant compound in the realm of laser technology. It was the first coumarin laser dye to demonstrate laser action at approximately 460 nm under flash lamp excitation. azooptics.com This discovery paved the way for the development of a wide range of coumarin-based dyes for laser applications. azooptics.com Over the decades, research has expanded beyond its use as a laser dye, with scientists exploring its potential in various other fields due to its unique photophysical properties. azooptics.com

Significance in Modern Scientific Disciplines

The significance of 7-Diethylamino-4-methylcoumarin in modern science is multifaceted, primarily stemming from its exceptional fluorescence characteristics, including high intensity and stability. This has led to its widespread use as a fluorescent probe and label in biological research. smolecule.com

Key areas where this compound has made a significant impact include:

Fluorescence Microscopy: It is used to enhance the visualization of biological samples by tagging proteins, nuclei, and other cellular components, allowing for the detailed observation of complex biological processes. chemodex.com

Fluorescence-Based Sensors: The compound is integral to the development of sensors that can detect environmental parameters such as pH, temperature, and the presence of specific ions or molecules. caltagmedsystems.co.uk

Laser Dyes: Its high quantum yield and stability make it an ideal medium for dye lasers, particularly in the green portion of the spectrum. azooptics.comfscichem.com

Organic Electronics: Research has explored its use in organic light-emitting diodes (OLEDs) to improve light-emitting efficiency and contribute to more vibrant and energy-efficient displays.

Photodynamic Therapy (PDT): The compound's ability to generate reactive oxygen species upon light activation is being investigated for its potential in targeted cancer therapy.

Fluorescent Whitening Agents: It is utilized as a fluorescent whitening agent in the manufacturing of textiles and paper to enhance brightness. caltagmedsystems.co.uk

Scope of Academic Research Focus

Current academic research on 7-Diethylamino-4-methylcoumarin is broad and continues to expand. A primary focus remains on its application as a fluorescent tool. Researchers are actively developing and utilizing it as a fluorescent probe for detecting various substances, including biomolecules and metal ions. caltagmedsystems.co.ukcaymanchem.com Its solvatochromic properties, where its fluorescence is sensitive to the polarity of the local environment, make it a valuable tool for studying heterogeneous systems like micelles and polymers. researchgate.neteurjchem.com

Furthermore, studies are investigating its interactions with other molecules, such as cucurbiturils, to enhance its photophysical properties for applications in dye lasers and various spectroscopic techniques. researchgate.net The synthesis of new derivatives of 7-diethylamino-4-methylcoumarin is another active area of research, aiming to create molecules with red-shifted absorption and emission for improved biological imaging. researchgate.net Recent studies have also explored the bioactivity of this coumarin derivative, including its potential toxicological effects and its interactions with biological systems. mdpi.comnih.gov

Chemical and Physical Properties of 7-Diethylamino-4-methylcoumarin

| Property | Value | Reference |

| CAS Number | 91-44-1 | smolecule.comcaltagmedsystems.co.uk |

| Molecular Formula | C₁₄H₁₇NO₂ | smolecule.comnih.gov |

| Molecular Weight | 231.29 g/mol | smolecule.com |

| IUPAC Name | 7-(diethylamino)-4-methylchromen-2-one | smolecule.comnih.gov |

| Appearance | White to off-white powder/crystals | caltagmedsystems.co.ukthermofisher.com |

| Melting Point | 72-75 °C | chemicalbook.com |

| Solubility | Slightly soluble in hot water; Soluble in alcohol, ether, acetone (B3395972), and other organic solvents. | smolecule.com |

Spectroscopic Data of 7-Diethylamino-4-methylcoumarin

| Parameter | Wavelength (nm) | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 373 | Ethanol | caltagmedsystems.co.uk |

| Emission Maximum (λem) | 460 | Ethanol | caltagmedsystems.co.uk |

| Laser Range | 450-484 | caltagmedsystems.co.uk | |

| Excitation Maximum (λex) | 387 | caymanchem.com | |

| Emission Maximum (λem) | 468 | caymanchem.com | |

| Excitation Maximum (λex) | 381-450 (Violet) | medchemexpress.com | |

| Emission Maximum (λem) | 451-495 (Blue) | medchemexpress.com | |

| Absorption Maximum (λmax) | 483 | Methanol | chemodex.com |

| Emission Maximum (λem) | 498 | Methanol | chemodex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

7-(diethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYCEAFSNDLKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025035 | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992), Dry Powder, Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in hot solvent (NTP, 1992), SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS, SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER, GRANULAR; LIGHT-TAN COLOR | |

CAS No. |

91-44-1 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOMETHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SFJ7F6R2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 162 °F (NTP, 1992), 89 °C | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Structural Modifications of 7 Diethylamino 4 Methylcoumarin

Classical Synthetic Approaches for Coumarin (B35378) Scaffolds

The synthesis of the coumarin core has been historically achieved through several named reactions, which remain fundamental in organic chemistry. researchgate.netuva.es These classical methods provide the foundational routes to a wide array of coumarin derivatives, including the precursors to 7-Diethylamino-4-methylcoumarin (B84069).

The Pechmann condensation is a widely utilized method for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netnih.gov For instance, the synthesis of 7-hydroxy-4-methylcoumarin can be achieved through the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. researchgate.netjournalirjpac.com This method is valued for its directness in forming the coumarin ring system. nih.gov

Another cornerstone in coumarin synthesis is the Knoevenagel condensation . researchgate.netjst.go.jp This reaction generally involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. youtube.com For coumarin synthesis, this typically entails the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, often catalyzed by a weak base like piperidine. sapub.orgrsc.orgaip.org The versatility of the Knoevenagel condensation allows for the introduction of various substituents onto the coumarin scaffold. jst.go.jp

Other classical methods for constructing the coumarin skeleton include the Perkin, Wittig, and Reformatsky reactions, each offering alternative pathways and accommodating different starting materials and desired substitution patterns. researchgate.net

Advanced Synthetic Pathways to 7-Diethylamino-4-methylcoumarin

Building upon the classical foundations, modern synthetic chemistry has introduced advanced methodologies to improve the synthesis of coumarins, including 7-Diethylamino-4-methylcoumarin. These methods often focus on increasing reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, significantly accelerating many reactions. bspublications.net The Knoevenagel condensation, for example, can be performed under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgaip.org This technique has been successfully applied to the synthesis of various coumarin derivatives. journalirjpac.comnih.gov

The use of ionic liquids as both catalysts and reaction media represents another green chemistry approach to coumarin synthesis. tandfonline.com For instance, deep eutectic solvents (DESs), a class of ionic liquids, have been employed in the one-pot synthesis of fluorescent colorants derived from 3-acetyl-7-(diethylamino)-2H-chromen-2-one. nih.govacs.org These solvents can enhance reaction rates and facilitate product isolation. acs.org

Furthermore, a notable breakthrough in the synthesis of 7-Diethylamino-4-methylcoumarin involved its preparation from m-diethylaminophenol and an acetoacetic ester in the presence of zinc chloride and stannous chloride. This method was significant for its improved purity and scalability, making the compound more accessible for industrial applications.

Design and Synthesis of 7-Diethylamino-4-methylcoumarin Derivatives

The inherent fluorescence of 7-Diethylamino-4-methylcoumarin makes it an attractive scaffold for the development of novel fluorescent probes and labels. To this end, extensive research has focused on its structural modification to fine-tune its photophysical and chemical properties.

Functionalization at the 4-Position

The methyl group at the 4-position of 7-Diethylamino-4-methylcoumarin is a key site for synthetic elaboration due to the acidity of its protons. mdpi.com This allows for condensation reactions with various aldehydes to introduce styryl groups, thereby extending the π-conjugation of the molecule. researchgate.net This strategy is a cornerstone for creating red-shifted fluorescent dyes. mdpi.com

For example, a variety of 7-diethylamino-4-(2-arylethenyl)coumarins have been synthesized by condensing 7-diethylamino-4-methylcoumarin with different aromatic aldehydes. researchgate.net The introduction of these styryl moieties significantly impacts the spectral properties of the resulting compounds. mdpi.comresearchgate.net

A general synthetic strategy involves the thionation of the carbonyl group of 7-diethylamino-4-methylcoumarin, followed by condensation with a compound like malononitrile. This creates an intermediate with highly acidic methyl protons at the 4-position, facilitating subsequent aldol (B89426) condensation reactions with various aldehydes to yield 4-styrylcoumarin derivatives. mdpi.comnih.gov

| Starting Material | Reagent | Product | Application |

| 7-Diethylamino-4-methylcoumarin | Aromatic Aldehydes | 7-Diethylamino-4-(2-arylethenyl)coumarins | Fluorescent Dyes |

| 2-(7-(diethylamino)-4-methyl-2H-chromen-2-ylidene)malononitrile | Aldehydes | 4-Styrylcoumarin Derivatives | Fluorescent Labels |

Modifications for Bioconjugation

To be useful as fluorescent labels for biomolecules, coumarin derivatives often require a reactive functional group that can form a covalent bond with the target molecule. nih.gov Common strategies involve introducing moieties capable of reacting with functional groups found in proteins, such as thiols.

One approach is the synthesis of maleimide (B117702) derivatives. For instance, N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide has been synthesized and serves as a thiol-reactive fluorescent probe. rsc.orgrsc.org A similar derivative, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280), is also used for labeling protein thiol groups and can be used to monitor the release of thiols. uevora.ptsigmaaldrich.com

Another strategy involves incorporating a carboxylic acid group, which can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester. nih.gov This activated ester can then react with primary amines on biomolecules. This approach has been used to create reactive fluorescent labels from 4-styrylcoumarin derivatives for biomolecule labeling. nih.gov

| Coumarin Derivative | Reactive Group | Target Biomolecule Functionality |

| N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide | Maleimide | Thiols |

| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | Maleimide | Thiols |

| 4-Styrylcoumarin-NHS ester | N-hydroxysuccinimide ester | Primary Amines |

Introduction of Electron-Withdrawing and Electron-Donating Groups

The photophysical properties of 7-Diethylamino-4-methylcoumarin are highly sensitive to the electronic nature of its substituents. nih.gov The inherent structure already possesses a strong electron-donating diethylamino group at the 7-position and an electron-withdrawing lactone moiety, creating a "push-pull" system. mdpi.comrsc.org

Further modifications by introducing additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the intramolecular charge transfer (ICT) characteristics and, consequently, the absorption and emission spectra. researchgate.netnih.gov

Introducing EWGs, such as cyano groups, at various positions can lead to a bathochromic (red) shift in the absorption and emission maxima. mdpi.comnih.gov For example, the incorporation of two cyano groups at the 2-position of the coumarin ring in a 4-styryl derivative enhances the push-pull effect and results in a significant red shift. mdpi.com Conversely, the nature of the substituent on the 4-styryl group, whether it be an EDG or an EWG, also strongly influences the molar extinction coefficients and fluorescence quantum yields. researchgate.net The strategic placement of these groups allows for the rational design of coumarin dyes with tailored photophysical properties. nih.govresearchgate.net

| Modification | Effect on Photophysical Properties |

| Introduction of Electron-Withdrawing Groups (e.g., -CN) | Bathochromic (red) shift in absorption and emission |

| Variation of substituents on 4-styryl group (EDG vs. EWG) | Significant changes in molar extinction coefficient and fluorescence quantum yield |

Photophysical and Spectroscopic Investigations of 7 Diethylamino 4 Methylcoumarin

Solvatochromism and Environmental Sensitivity Studies

The photophysical properties of 7-Diethylamino-4-methylcoumarin (B84069), a member of the coumarin (B35378) family of fluorescent dyes, are highly sensitive to its local environment. This sensitivity, known as solvatochromism, manifests as changes in the absorption and emission spectra of the molecule in response to the polarity of the solvent.

Influence of Solvent Polarity on Spectroscopic Properties

The absorption and fluorescence spectra of 7-Diethylamino-4-methylcoumarin exhibit a noticeable shift in various solvents of differing polarities. eurjchem.comnih.gov Generally, as the polarity of the solvent increases, a bathochromic (red) shift is observed in both the absorption and emission spectra. nih.govias.ac.in This phenomenon indicates that the electronic transitions are of a π→π* nature and that the excited state is more polar than the ground state. eurjchem.comnih.gov The increased dipole moment in the excited state leads to stronger interactions with polar solvent molecules, resulting in a stabilization of the excited state and a shift to longer wavelengths. eurjchem.comias.ac.in

Studies have employed various solvatochromic models, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, to quantify the change in dipole moment upon excitation. eurjchem.comresearchgate.net These analyses consistently show that the excited singlet-state dipole moment is significantly higher than the ground-state dipole moment, confirming the charge transfer character of the excited state. eurjchem.comresearchgate.net The large Stokes shift, which is the difference between the absorption and emission maxima, is also a characteristic feature of this compound and is influenced by solvent polarity. scielo.br

| Solvent | Absorption Max (nm) | Fluorescence Max (nm) |

| n-Hexane | 360 | 410 |

| Cyclohexane | 362 | 412 |

| Carbon Tetrachloride | 368 | 420 |

| Toluene | 370 | 422 |

| Benzene | 372 | 425 |

| Diethyl Ether | 368 | 424 |

| Chloroform | 375 | 430 |

| Ethyl Acetate | 372 | 428 |

| Dichloromethane | 378 | 435 |

| Acetone (B3395972) | 375 | 432 |

| Acetonitrile | 374 | 440 |

| Dimethyl Sulfoxide | 380 | 450 |

| Ethanol | 375 | 445 |

| Methanol | 373 | 448 |

| Formamide | 382 | 460 |

This table presents a compilation of approximate absorption and fluorescence maxima for 7-Diethylamino-4-methylcoumarin in a range of solvents, illustrating the effect of solvent polarity. The data is aggregated from multiple sources and may show slight variations depending on the specific experimental conditions.

pH and Microenvironmental Effects on Fluorescence

The fluorescence of 7-Diethylamino-4-methylcoumarin is also significantly influenced by the pH of the medium. researchgate.netrsc.orgnih.gov In acidic conditions, protonation of the diethylamino group can occur. researchgate.net This protonation inhibits the intramolecular charge transfer (ICT) process, which is essential for the fluorescence of this molecule, leading to a significant reduction or quenching of the fluorescence emission. researchgate.netunica.it Conversely, in neutral to alkaline conditions, the diethylamino group remains unprotonated, allowing for efficient ICT and strong fluorescence. rsc.org Some coumarin derivatives exhibit a color change in their fluorescence from blue in acidic solutions to yellow-green in alkaline solutions, demonstrating a large shift in emission wavelength. rsc.org

The sensitivity of 7-Diethylamino-4-methylcoumarin's fluorescence to its microenvironment extends to its interactions with various host molecules and organized assemblies. For instance, its fluorescence is enhanced when encapsulated within the less polar cavity of cucurbiturils, which is attributed to a reduction in the polarity of the surrounding environment and a more restricted molecular conformation. researchgate.net Similarly, its fluorescence properties are altered in microemulsions, where it can partition between the oil, water, and interfacial regions, each with distinct polarities and viscosities. acs.org The fluorescence of 7-aminocoumarins, in general, tends to red-shift and decrease in intensity as the polarity of the medium increases due to the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com

Excited State Dynamics and Relaxation Processes

The behavior of 7-Diethylamino-4-methylcoumarin upon photoexcitation is governed by a series of complex and rapid processes, including intramolecular charge transfer and interactions with its solvent environment. These dynamics are crucial in determining its fluorescence characteristics and its performance as a laser dye.

Intramolecular Charge Transfer (ICT) Mechanisms

Upon absorption of light, 7-Diethylamino-4-methylcoumarin undergoes an intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing carbonyl group of the coumarin core. ias.ac.inosti.gov This charge redistribution leads to a significant increase in the dipole moment of the molecule in the excited state compared to the ground state. eurjchem.comacs.org The efficiency and nature of this ICT process are strongly influenced by the solvent environment. acs.org

Anomalous Amplified Spontaneous Emission (ASE) Behavior

A striking feature of 7-Diethylamino-4-methylcoumarin is its exhibition of dual amplified spontaneous emission (ASE) bands in certain solvents under pulsed laser excitation, even though it displays only a single fluorescence maximum under normal spectrofluorimetric measurements. ias.ac.inias.ac.inresearchgate.netspiedigitallibrary.org One ASE band typically corresponds to the normal fluorescence maximum, while the other, anomalous band is significantly red-shifted. ias.ac.inias.ac.in

This anomalous ASE is attributed to the formation of a new type of emitting species under the high-power conditions of pulsed laser excitation. ias.ac.inias.ac.inresearchgate.net One proposed explanation is the formation of a twisted intramolecular charge transfer (TICT) exciplex, where the excited dye molecule in a TICT conformation forms a complex with the solvent. researchgate.net The relative intensities of the two ASE bands are dependent on the polarity of the solvent. ias.ac.in In some highly polar solvents, only the red-shifted ASE band is observed, suggesting that the species emitting at the shorter wavelength is efficiently converted to the longer-wavelength emitting species within the excited-state lifetime. ias.ac.in The observation of dual ASE has been reported for several other 7-aminocoumarin (B16596) derivatives as well. ias.ac.in

Time-Resolved Photophysical Studies

Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-correlated single photon counting, have provided deeper insights into the ultrafast dynamics of 7-Diethylamino-4-methylcoumarin in its excited state. acs.orginstras.com These studies allow for the direct observation of processes like solvation dynamics and rotational diffusion. instras.comnih.gov

Following excitation, the solvent molecules reorient around the newly formed, more polar excited state of the dye. This solvent relaxation process leads to a time-dependent shift of the fluorescence spectrum to lower energies (red shift), known as the dynamic Stokes shift. instras.com The timescale of this solvation process is dependent on the properties of the solvent, such as its viscosity and hydrogen-bonding capabilities. acs.orginstras.com For instance, in hydroxylic solvents, hydrogen bonding plays a significant role in stabilizing the excited state. acs.orginstras.com Time-resolved stimulated emission studies have been used to probe these solvation dynamics, particularly the contribution of hydrogen bonding. acs.orginstras.com Furthermore, fluorescence anisotropy decay measurements have been employed to study the rotational diffusion of the dye molecule in various solvents, revealing how the solvent's viscosity and hydrogen bond donor/acceptor character influence its rotational motion. nih.gov

Interactions with Chemical Environments and Supramolecular Assemblies

The photophysical properties of 7-Diethylamino-4-methylcoumarin are highly sensitive to its immediate chemical environment. This sensitivity arises from changes in the electronic distribution upon photoexcitation, leading to a more polar excited state compared to the ground state. researchgate.neteurjchem.com Consequently, interactions with surrounding solvent molecules or encapsulation within supramolecular hosts can significantly modulate its absorption and emission characteristics. This section explores the specific effects of hydrogen bonding and non-covalent interactions with host molecules on the spectroscopic behavior of this coumarin derivative.

Hydrogen Bonding Effects on Spectroscopic Characteristics

Hydrogen bonding plays a crucial role in dictating the spectroscopic behavior of 7-Diethylamino-4-methylcoumarin, particularly in protic or hydroxylic solvents. The stabilization of the excited singlet state (S₁) is governed by a combination of dipolar interactions and hydrogen bonding. instras.comacs.org The presence of molecules capable of donating hydrogen bonds, such as alcohols or even trace amounts of water, can lead to the formation of excited-state complexes (exciplexes) with distinct emission properties.

One of the most notable phenomena is the appearance of dual amplified spontaneous emission (ASE) bands under pulsed laser excitation in certain solvents. ias.ac.inresearchgate.net While the dye typically shows a single fluorescence maximum, in some environments, a second, red-shifted ASE band appears. ias.ac.in This has been attributed to the formation of a new emitting species under laser excitation, specifically a hydrogen-bonded complex. cdnsciencepub.comcdnsciencepub.com For instance, in n-butyl acetate, the addition of small amounts of a hydroxylic co-solvent like n-butyl alcohol or the presence of trace water leads to the emergence of this second band. cdnsciencepub.comcdnsciencepub.com The "free" dye molecule gives rise to the shorter wavelength ASE band (around 420 nm), while the hydrogen-bonded complex is responsible for the longer wavelength band (around 455 nm). cdnsciencepub.comcdnsciencepub.com This dual emission is not observed in its rigid analogue, C102, where the amino group's rotation is restricted, highlighting the role of the diethylamino group in these interactions. cdnsciencepub.com

Studies using time-resolved stimulated emission in polar and hydroxylic solvents have further confirmed that the stabilization of the excited state is governed by both dipolar interactions and hydrogen bonding. instras.comacs.org The analysis of solvatochromic data using Kamlet-Taft parameters, which separate solvent effects into dipolarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β), reveals that emission frequencies correlate well with the hydrogen-bonding parameter α. researchgate.net

The table below summarizes the amplified spontaneous emission (ASE) characteristics of 7-Diethylamino-4-methylcoumarin in various solvents, illustrating the effect of the solvent environment.

| Solvent | Fluorescence Max (nm) | ASE Band(s) (nm) | Observation |

| Isobutylmethylketone | ~424 | ~425 and ~450 | Dual ASE bands observed. ias.ac.in |

| Acetone | ~430 | ~450 | Single ASE band, red-shifted from fluorescence max. ias.ac.in |

| n-Butyl Acetate (dried) | - | ~420 | Single ASE band with a trace of the longer wavelength band. cdnsciencepub.com |

| n-Butyl Acetate (water-saturated) | - | Dual bands | Dual ASE bands are prominent. cdnsciencepub.com |

| n-Butyl Acetate + Methanol | - | Dual bands | The longer wavelength ASE band is enhanced with the addition of methanol. cdnsciencepub.com |

Non-Covalent Interactions with Host Molecules (e.g., Cucurbiturils)

7-Diethylamino-4-methylcoumarin can engage in non-covalent interactions with various host molecules, leading to the formation of host-guest complexes with altered photophysical properties. A prominent example is its interaction with cucurbiturils (CB), which are macrocyclic host molecules with a hydrophobic cavity and polar carbonyl portals. researchgate.netresearchgate.net

Studies have shown a significant difference in the interaction of 7-Diethylamino-4-methylcoumarin (sometimes referred to as C460) with cucurbit acs.orguril (CB6) versus cucurbit ias.ac.inuril (CB7). researchgate.netkoreascience.kr While CB6 shows negligible effects on the spectroscopic properties of the dye, CB7 induces significant changes. researchgate.netkoreascience.kr The addition of CB7 to an aqueous solution of 7-Diethylamino-4-methylcoumarin results in:

A bathochromic (red) shift in the electronic absorption maximum. researchgate.netkoreascience.kr

A substantial increase in fluorescence intensity . researchgate.netkoreascience.krrsc.org

A significant increase in fluorescence lifetime . researchgate.netkoreascience.kr

These changes are attributed to the formation of an inclusion complex where the dye molecule is situated in a less polar, more restricted environment within the CB7 cavity. researchgate.net This encapsulation reduces non-radiative decay pathways, thereby enhancing fluorescence. The stoichiometry of the complex formation is typically a 2:1 ratio, where two CB7 molecules bind to one molecule of the coumarin dye. researchgate.netkoreascience.kr However, other studies focusing on different coumarin derivatives have also reported the formation of 1:1 complexes with CB7. rsc.orgacs.org

Semi-empirical calculations suggest that the coumarin derivative does not fully reside inside the CB7 cavity but interacts non-covalently with the polar carbonyl portals of the host molecule. researchgate.netkoreascience.kr The self-recognition of the 7-(diethylamino)coumarin moiety involves directional C-H⋯O interactions and antiparallel dipole-dipole interactions, which manifest as π-stacking. nih.govrsc.org The diethylamino group itself acts as a structural spacer that facilitates these favorable π-stacking interactions within the crystalline matrix. nih.govrsc.org

The table below details the changes in the photophysical properties of 7-Diethylamino-4-methylcoumarin upon complexation with Cucurbit ias.ac.inuril.

| Property | 7-Diethylamino-4-methylcoumarin (Free) | 7-Diethylamino-4-methylcoumarin + CB7 | Reference |

| Absorption Maximum (λ_abs) | Shifts to longer wavelengths | Bathochromic Shift | researchgate.netkoreascience.kr |

| Fluorescence Intensity | Baseline | Greatly Increased | researchgate.netkoreascience.kr |

| Fluorescence Lifetime | Baseline | Significantly Increased | researchgate.netkoreascience.kr |

| Complex Stoichiometry (Dye:Host) | - | 2:1 | researchgate.netkoreascience.kr |

| Binding Constant (K_b_) | - | Order of ~10⁵ M⁻¹ | acs.org |

Advanced Research Applications of 7 Diethylamino 4 Methylcoumarin

Applications in Laser Technology

7-Diethylamino-4-methylcoumarin (B84069), also known as Coumarin (B35378) 1, is a well-established laser dye, particularly valued for its performance in the blue-green spectral region. azooptics.comleapchem.com Its utility in laser systems stems from its high efficiency in converting pump light into laser output. leapchem.com

Dye Laser Gain Medium Research

Research has extensively focused on 7-diethylamino-4-methylcoumarin as a gain medium in dye lasers. azooptics.comleapchem.comfscichem.com It was one of the first coumarin dyes to demonstrate laser action, emitting at approximately 460 nm under flash lamp excitation. azooptics.com The compound's high quantum yield and stability make it an ideal medium for generating laser light, particularly in the green portion of the spectrum. fscichem.com Studies have investigated its use in various solvent environments to optimize laser output and tune the emission wavelength. researchgate.netnasa.gov For instance, the laser emission can be tuned by adding a small quantity of a hydroxylic co-solvent to a solution of the dye. cdnsciencepub.com

Studies on Amplified Spontaneous Emission (ASE) Characteristics

The amplified spontaneous emission (ASE) characteristics of 7-diethylamino-4-methylcoumarin have been a subject of detailed investigation. Under pulsed laser excitation, it can exhibit two distinct ASE bands in certain solvents, even when only a single fluorescence maximum is observed. researchgate.netias.ac.inias.ac.in This dual ASE phenomenon is attributed to the formation of different excited state species, the nature of which is highly dependent on the solvent's properties. researchgate.netias.ac.inias.ac.in For example, in some aprotic solvents, the dye shows two ASE bands, one around 425 nm and another at approximately 450 nm. researchgate.net This dual emission has been explored to understand the complex photophysics of the molecule in the excited state, including the potential formation of twisted intramolecular charge transfer (TICT) states or other complexes. cdnsciencepub.comresearchgate.netspiedigitallibrary.org The study of ASE is crucial for understanding and optimizing the performance of this dye in laser applications. cdnsciencepub.com

Fluorescent Probes and Chemical Sensors

The inherent and strong fluorescence of 7-diethylamino-4-methylcoumarin makes it a valuable component in the development of fluorescent probes and chemical sensors. fscichem.comcaltagmedsystems.co.uk Its fluorescence is often sensitive to the local environment, a property that can be harnessed for detecting various analytes and parameters. researchgate.net

Development of Fluorescence-Based Sensing Platforms

This coumarin derivative serves as a foundational element for creating a variety of fluorescence-based sensing platforms. These platforms leverage the dye's robust photostability and sharp emission spectrum to provide reliable and consistent measurements for environmental and industrial monitoring.

Palladium (Pd2+) Detection: The fluorescent properties of 7-diethylamino-4-methylcoumarin have been effectively utilized for the selective and sensitive detection of palladium (II) ions. caltagmedsystems.co.ukadipogen.comresearchgate.net The interaction with Pd2+ can lead to a quenching of the dye's fluorescence, providing a "turn-off" sensing mechanism. researchgate.net This has been applied to the quantification of Pd2+ in both aqueous solutions and within living cells. researchgate.net

Hypochlorite (B82951) Detection: This compound can act as a fluorescent probe for hypochlorite ions. mdpi.comresearchgate.netspiedigitallibrary.org The presence of hypochlorite leads to a quenching of the coumarin's fluorescence. spiedigitallibrary.org The mechanism involves the chlorination of the coumarin molecule by hypochlorite, resulting in a linear decrease in fluorescence intensity that can be used for quantitative analysis. researchgate.netresearchgate.net

Organophosphate Detection: 7-Diethylamino-4-methylcoumarin has been incorporated into sensing systems for organophosphate neurotoxins. google.comnih.gov One method involves the enzymatic hydrolysis of the organophosphate to produce p-nitrophenol. nih.govnih.gov The p-nitrophenol then quenches the fluorescence of the coumarin derivative, allowing for the indirect detection of the organophosphate. nih.govnih.gov This approach has been used for detecting pesticides like methyl parathion. nih.gov Another strategy involves the direct reaction between the nucleophilic coumarin indicator and the electrophilic organophosphate, causing a change in fluorescence. google.com

The fluorescence of 7-diethylamino-4-methylcoumarin is sensitive to the polarity and pH of its environment. researchgate.netbiosynth.comlotchemistry.com A decrease in pH has been shown to intensify its emission, while an increase in pH can diminish it. biosynth.comlotchemistry.com This sensitivity allows it to be used as a fluorescent probe to study hydrogen bonding interactions and the polarity of microenvironments such as supramolecular host cavities and polymers. researchgate.netbiosynth.com The shift in its emission spectrum in different solvents is indicative of changes in the local polarity. researchgate.net

Interactive Data Tables

Spectral Characteristics of 7-Diethylamino-4-methylcoumarin in Various Solvents

| Solvent | Fluorescence Maximum (nm) | ASE Band 1 (nm) | ASE Band 2 (nm) |

| p-Dioxane | ~424 | ~425 | ~450 |

| Acetone (B3395972) | ~430 | - | ~450 |

| Acetonitrile | - | - | ~450 |

| Dimethylsulphoxide (DMSO) | ~447 | - | ~450 |

| Ethanol | 460 | - | - |

| n-Butyl Acetate | - | ~425 | ~450 |

Data compiled from multiple research findings. ias.ac.inresearchgate.netadipogen.com

Sensing Applications of 7-Diethylamino-4-methylcoumarin

| Analyte | Sensing Mechanism | Observable Change |

| Pd2+ | Fluorescence Quenching | Decrease in fluorescence intensity |

| Hypochlorite | Fluorescence Quenching via Chlorination | Decrease in fluorescence intensity |

| Organophosphates | Indirect Fluorescence Quenching | Decrease in fluorescence intensity |

| pH | pH-dependent emission | Intensity changes with pH |

| Polarity | Solvatochromic Shift | Emission wavelength shifts with solvent polarity |

This table summarizes the sensing mechanisms for various analytes. researchgate.netresearchgate.netresearchgate.netnih.govbiosynth.com

Biomolecular Labeling and Biological Imaging Methodologies

7-Diethylamino-4-methylcoumarin is a prominent fluorochrome utilized in a variety of biological research applications due to its favorable photophysical properties, including a high fluorescence quantum yield. Its utility spans across biomolecular labeling and advanced imaging techniques, enabling the visualization and analysis of complex biological processes. fscichem.com The compound and its derivatives serve as valuable tools for staining specific biomolecules and cellular structures, underpinning numerous methodologies in modern life sciences. researchgate.netresearchgate.net

Protein and Nucleic Acid Staining

The unique fluorescent properties of 7-diethylamino-4-methylcoumarin and its derivatives make them effective for staining proteins and nucleic acids. fscichem.comresearchgate.net A notable derivative, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is widely used as a thiol-reactive dye. biotium.com CPM itself is essentially non-fluorescent but becomes highly fluorescent upon reacting with thiol groups in proteins, allowing for the quantification of these groups. biotium.com This reactivity makes it a valuable tool for labeling and analyzing proteins, particularly for monitoring thiol release or quantitating thiols in various assays. sigmaaldrich.comscientificlabs.co.uk For instance, CPM has been employed to stain nucleolar proteins in proliferating cancer cells. sigmaaldrich.comscientificlabs.co.uk

In addition to proteins, 7-diethylamino-4-methylcoumarin can be utilized for labeling nucleic acids. biosynth.com It finds application in techniques such as the polymerase chain reaction (PCR), where it can be used to label nucleic acids for detection. fscichem.combiosynth.com This capability is crucial for various molecular biology workflows that require the visualization and quantification of DNA or RNA.

Cellular Component Visualization (e.g., Membranes, Mitochondria, Endoplasmic Reticulum)

The ability to tag various cellular components is a key application of 7-diethylamino-4-methylcoumarin in biological imaging. Researchers can tag proteins, nuclei, and other cellular constituents with this dye to observe intricate biological activities with enhanced clarity. While the parent compound provides broad staining capabilities, its derivatives have been developed for more specific targeting within the cell. For example, fluorescent probes incorporating the coumarin scaffold are designed for visualizing specific organelles like the endoplasmic reticulum, mitochondria, and lysosomes. The fluorescence of these probes can be sensitive to the local environment, such as polarity, which aids in studying these specific cellular compartments. researchgate.net

Advanced Microscopy Techniques (e.g., Fluorescence Microscopy, Flow Cytometry, FISH)

7-Diethylamino-4-methylcoumarin is extensively used in several advanced microscopy and analytical techniques. researchgate.net Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy, where it helps to illuminate and enhance the visualization of biological samples. chemimpex.com By labeling specific biomolecules, researchers can track their location and movement within cells and tissues. smolecule.com

The compound is also a valuable reagent in flow cytometry, a technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. fscichem.comchemimpex.com Furthermore, derivatives of 7-diethylamino-4-methylcoumarin are employed in Fluorescence In Situ Hybridization (FISH), a powerful technique for detecting and localizing specific DNA sequences on chromosomes. researchgate.netresearchgate.net

Enzyme Activity and Cell Viability Assays

Derivatives of 7-diethylamino-4-methylcoumarin are instrumental in the development of assays to measure enzyme activity and assess cell viability. smolecule.com In enzyme activity assays, a coumarin derivative can be designed as a substrate for a specific enzyme. smolecule.com When the enzyme cleaves the substrate, a fluorescent product is released, and the resulting fluorescence can be measured to quantify the enzyme's activity. smolecule.com An example is the use of a live-cell imaging apoptosis dye based on a coumarin derivative to detect caspase-3/7 enzyme activity, which is indicative of programmed cell death. sigmaaldrich.com

Similarly, cell viability assays can utilize these fluorescent compounds. smolecule.com Certain cellular processes associated with cell death can alter a cell's ability to cleave a coumarin-based substrate. smolecule.com This change in fluorescent output can be used to determine the viability of the cells. smolecule.com

Mechanism of Reactive Oxygen Species Generation for Research Applications

7-Diethylamino-4-methylcoumarin and its derivatives can be employed to generate reactive oxygen species (ROS) upon light activation, a principle that is harnessed in research applications such as photodynamic therapy (PDT). smolecule.com In this context, the coumarin-based fluorescent dye acts as a photosensitizer. When irradiated with light of a specific wavelength, the dye absorbs energy and transfers it to molecular oxygen, leading to the formation of highly reactive singlet oxygen and other ROS. biorxiv.org

These generated ROS are cytotoxic and can selectively destroy targeted cells, such as cancerous cells. This mechanism is valuable in research for studying the effects of oxidative stress and for developing potential therapeutic strategies that rely on the targeted generation of ROS. nih.govnih.gov The ability of these compounds to produce ROS upon light activation allows for precise spatial and temporal control over their cytotoxic effects.

Biological Interaction Studies and Cellular Responses

In the field of biological research, the intense and stable fluorescence of 7-Diethylamino-4-methylcoumarin makes it a valuable tool for fluorescence microscopy. Researchers can tag proteins, nuclei, and other cellular components with this dye to observe and analyze complex biological processes with enhanced clarity and contrast.

The compound's photophysical properties are also leveraged in photodynamic therapy (PDT), a treatment modality for certain cancers. In PDT, fluorescent dyes like 7-Diethylamino-4-methylcoumarin are used to generate reactive oxygen species upon light activation, which can selectively destroy cancerous cells. This targeted approach offers the potential for minimal impact on surrounding healthy tissues.

Furthermore, derivatives of 7-Diethylamino-4-methylcoumarin have been developed for specific biological applications. For instance, 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin is a bioreagent suitable for fluorescence-based detection and has been used in studies involving thiols. sigmaaldrich.com

Applications in Materials Science and Optoelectronics

The unique optical and electronic properties of 7-Diethylamino-4-methylcoumarin have led to its investigation in various materials science and optoelectronics applications.

7-Diethylamino-4-methylcoumarin has been explored as a fluorescent material in the development of organic light-emitting diodes (OLEDs). ifmo.ru Its role is to enhance the light-emitting efficiency of OLEDs, contributing to more vivid and energy-efficient displays. Research has shown that incorporating coumarin-based compounds can influence the current-voltage characteristics and luminescence spectra of OLED devices. ifmo.ru The structure of the coumarin derivative impacts charge carrier mobilities and potential barriers at the heterointerfaces within the OLED layers. ifmo.ru Studies have also demonstrated that the deposition of an active layer based on coumarin derivatives can lead to the formation of dimers, which exhibit different luminescence spectra compared to the original materials. ifmo.ru

The compound has found utility in the development of photodetectors and light sensors. google.comleapchem.com An optical chemical sensor for detecting organophosphates, such as diethyl chlorophosphate, has been developed using a sol-gel membrane with immobilized 7-Diethylamino-4-methylcoumarin. google.com The interaction between the dye and the analyte results in changes in fluorescence intensity, which can be monitored by a photodetector to determine the analyte's concentration. google.com This type of sensor is noted for its good sensitivity in the lower concentration ranges, photostability, and the stability of the sol-gel matrix. google.com

Recent research has also explored the use of 7-Diethylamino-4-methylcoumarin in aggregation-induced emission systems for potential optoelectronic applications.

7-Diethylamino-4-methylcoumarin has been investigated as a secondary solute in organic liquid scintillators for radiation detection. nih.govkoreascience.krscispace.com These detectors are advantageous due to their ease of manufacture, potential for large size, and short fluorescence decay time. nih.govscispace.comresearchgate.net The compound's high fluorescence, significant quantum yield, and good solubility make it a suitable alternative to commonly used materials like 1,4-di[2-(5-phenyloxazolyl)]benzene (POPOP), which can have low solubility. nih.govkoreascience.krscispace.com

Research has shown that the absorption wavelength of 7-Diethylamino-4-methylcoumarin aligns well with the emission wavelength of the primary solute, 2,5-diphenyloxazole (B146863) (PPO). nih.govresearchgate.net Studies have determined optimal concentrations for its use in liquid scintillators. For instance, one study found the optimal concentration to be 0.08 wt%, resulting in performance comparable to commercial liquid scintillators. nih.govresearchgate.net Another study indicated that a concentration of 0.04 wt% improved detection efficiency by approximately 2% for gamma radiation from Cobalt-60 compared to commercial scintillators. koreascience.kr

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic properties of DMC that govern its characteristic fluorescence. These methods allow for a detailed analysis of the molecule's behavior at the subatomic level.

A significant aspect of understanding the photophysical properties of DMC lies in the determination of its dipole moments in both the ground (μg) and excited (μe) states. Studies have consistently shown that the excited state dipole moment is considerably larger than the ground state dipole moment. eurjchem.comresearchgate.net This indicates a substantial redistribution of electron density upon photoexcitation, leading to a more polar excited state. researchgate.net

The solvatochromic shift method, which analyzes the effect of solvent polarity on the absorption and fluorescence spectra, is a common experimental and theoretical approach to estimate these dipole moments. researchgate.net Various models, including the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, are employed to calculate the change in dipole moment (Δμ = μe - μg). eurjchem.comscite.ai The Onsager cavity radius, a parameter in these models, can be determined using quantum chemical calculations such as AM1 and PM3. eurjchem.com It has been observed that for DMC, the excited singlet-state dipole moments are higher than the ground state ones, confirming that the excited state is more polar. eurjchem.com This intramolecular charge transfer (ICT) character upon excitation is a key feature of DMC. ias.ac.in

| Method | Ground State Dipole Moment (μg) in Debye | Excited State Dipole Moment (μe) in Debye | Change in Dipole Moment (Δμ) in Debye | Reference |

|---|---|---|---|---|

| AM1 Calculation | Not specified | Not specified | 3.66 | instras.com |

| Microwave Dielectric Absorption (in Benzene) | Not specified | Not specified | 3.0 | instras.com |

| Microwave Dielectric Absorption (in 1,4-Dioxane) | Not specified | Not specified | 3.8 | instras.com |

| Lippert–Mataga model | Not specified | Not specified | 7.8 | scite.ai |

Density Functional Theory (DFT) and its extension to excited states, Time-Dependent Density Functional Theory (TD-DFT), are powerful computational tools used to investigate the electronic structure and spectroscopic properties of molecules like DMC. mdpi.comrsc.org DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6–311++G(d,p)), are employed to optimize the ground state geometry of the molecule. uou.ac.in

TD-DFT is then used to calculate vertical transition energies, which correspond to the absorption spectra, and to analyze the nature of electronic transitions. rsc.orguou.ac.in These calculations have confirmed that the electronic transitions in DMC are primarily of a π-π* nature. colab.ws The influence of solvents on the electronic properties is often modeled using the Polarizable Continuum Model (PCM), such as the Integral Equation Formalism of PCM (IEF-PCM). rsc.orguou.ac.in

DFT and TD-DFT studies provide valuable insights into:

HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the electronic band gap. uou.ac.in

Intramolecular Charge Transfer (ICT): Analysis of the molecular orbitals involved in the electronic transitions helps to quantify the extent of ICT upon excitation. mdpi.com

Spectroscopic Properties: Theoretical absorption and emission spectra can be simulated and compared with experimental data to validate the computational methodology. uou.ac.inresearchgate.net

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For 7-Diethylamino-4-methylcoumarin (B84069) and its derivatives, molecular docking simulations have been employed to explore their potential interactions with biological macromolecules, such as proteins. nih.govfrontiersin.org

These simulations provide insights into:

Binding Affinity: The strength of the interaction between the coumarin (B35378) derivative and the target protein is estimated, often expressed as a binding free energy. frontiersin.org

Binding Mode: The specific orientation and conformation of the coumarin within the binding site of the protein are determined. frontiersin.org

Key Interactions: The specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the coumarin are identified. frontiersin.org

For instance, a study on a derivative, 7-diethylamino-4-chloromethyl coumarin (7D4C), showed a strong binding affinity to the p53 protein, suggesting its potential as a modulator of this protein's activity. nih.gov Similarly, docking studies of other coumarin derivatives have identified interactions with proteins like Bcl-2. frontiersin.org

Solvation Dynamics Modeling

Solvation dynamics is the process of solvent reorganization around a solute molecule following a change in its electronic state, such as photoexcitation. For polar molecules like 7-Diethylamino-4-methylcoumarin, the significant change in dipole moment upon excitation triggers a dynamic response from the surrounding solvent molecules. instras.com

Time-resolved spectroscopic techniques are used to experimentally measure the solvation dynamics, and computational models help to interpret these results. The stabilization of the excited singlet state of DMC is influenced by both general dipolar interactions and specific interactions like hydrogen bonding. acs.org The dynamics of this process can be complex and are influenced by the properties of the solvent. instras.com Studies on a related compound, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), have been used to probe the solvation dynamics at the membrane of a live cell, revealing an ultraslow response from the thiol-containing membrane proteins. ebi.ac.uk

Photodegradation and Photostability Studies in Research Environments

Mechanisms of Photochemical Degradation

The degradation of 7-diethylamino-4-methylcoumarin (B84069) under irradiation involves complex photochemical pathways that lead to a loss of its characteristic fluorescence and the formation of various photoproducts.

A significant consequence of the photodegradation of 7-diethylamino-4-methylcoumarin is the formation of non-fluorescent products. This process is a primary reason for the reduction in power output observed when this compound is used as a laser dye. Studies have shown that in the absence of oxygen, the degradation of aminocoumarins proceeds through the formation of non-fluorescent products. Conversely, under aerobic conditions, the formation of non-fluorescent oxidation products has also been identified as a key degradation pathway. This loss of fluorescence indicates a structural change in the coumarin (B35378) fluorophore, rendering it photochemically inactive.

Factors Influencing Photostability

The rate and extent of photodegradation of 7-diethylamino-4-methylcoumarin are not intrinsic properties alone but are significantly influenced by the surrounding environment.

The choice of solvent plays a pivotal role in the photostability of 7-diethylamino-4-methylcoumarin. The degradation kinetics are highly dependent on solvent properties such as polarity, viscosity, and hydrogen bonding capacity. nih.gov

Polarity: Studies have shown that the dye degrades more rapidly in solvents of low polarity, such as cyclohexane. Conversely, polar environments can also influence degradation, with aqueous surfactant solutions and some aprotic polar solvents accelerating photodamage. ias.ac.in The excited state of the molecule has a higher dipole moment than the ground state, leading to strong interactions with polar solvents that can affect its stability. ias.ac.ineurjchem.comresearchgate.net

Viscosity and Hydrogen Bonding: Increased microviscosity of the medium, achieved by adding glycerol (B35011) or ethylene (B1197577) glycol to ethanol, has been shown to enhance photostability. This is attributed to the increased rigidity of the solvent cage, which reduces intermolecular collisions that can lead to degradation. Alcohol-water mixtures have also demonstrated an ability to improve photostability.

The table below summarizes the observed effects of different solvent systems on the photostability of 7-diethylamino-4-methylcoumarin.

| Solvent System | Effect on Photostability | Reference |

| Alcohol-Water Mixtures | Increased photostability | |

| Alcohol-Glycerol Mixtures | Increased photostability | |

| Aqueous Surfactant Solutions | Accelerated photodamage | |

| Non-polar Solvents (e.g., Cyclohexane) | Accelerated photodamage | |

| Aprotic Polar Solvents (e.g., Acetone (B3395972), DMSO) | Accelerated formation of new emitting species | ias.ac.in |

Oxygen is a critical factor in the photodegradation process. Its presence generally accelerates the degradation of 7-diethylamino-4-methylcoumarin. The interaction with oxygen can lead to the formation of specific photoproducts. Research indicates that in the presence of oxygen, photodegradation leads to fluorescent products, whereas in degassed systems, non-fluorescent products are formed. The mechanism is thought to involve singlet oxygen, which can react with the coumarin molecule. dtic.mil

Other environmental factors also contribute to the stability of the compound:

pH: The pH of the solution can affect the spectral characteristics and stability of the dye.

Additives: The presence of other chemical species can either inhibit or accelerate photodegradation. For instance, under anaerobic conditions, radical chain transfer agents like ethanethiol (B150549) can slow the formation of photoproducts. dtic.mil

Strategies for Enhancing Photostability in Research Systems

Given the susceptibility of 7-diethylamino-4-methylcoumarin to photodegradation, various strategies have been explored to enhance its stability in research applications.

Solvent Selection and Modification: As detailed previously, choosing an appropriate solvent system is a primary strategy. Using alcohol-water or alcohol-glycerol mixtures can significantly improve photostability by increasing the microviscosity of the medium.

Use of Stabilizing Additives: The addition of specific chemical agents can protect the dye from degradation. Under anaerobic conditions, sulfur-containing radical chain transfer agents have been shown to retard the rate of photoproduct formation. dtic.mil In aerobic environments, quenchers of singlet oxygen, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be employed to inhibit the degradation pathways involving reactive oxygen species. dtic.mil

Structural Modification: A more advanced strategy involves altering the chemical structure of the coumarin itself. The synthesis of derivatives with fused heterocyclic ring systems has been investigated as a means to achieve marked improvements in photostability. whiterose.ac.uk Additionally, substitutions at various positions on the coumarin ring, such as introducing bromine or an azetidine (B1206935) group, can shift the photochemical reaction pathways, potentially favoring more stable outcomes or desired reactions like heterolysis over homolysis. nih.govacs.org

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Molecular Architectures and Hybrid Systems

A primary direction for future research lies in the rational design and synthesis of new molecular architectures based on the 7-Diethylamino-4-methylcoumarin (B84069) scaffold. The goal is to fine-tune its optical and biological properties for specific applications.

One promising strategy involves the fusion of various heterocyclic rings with the coumarin (B35378) core. researchgate.net This approach aims to create hybrid molecules with enhanced biological activities. researchgate.net For instance, the creation of 6,7-heterocycle-coumarin hybrids has yielded compounds with significant biological efficacy, and further exploration of different heterocyclic annulations is a key area of interest. researchgate.net Similarly, the development of coumarin-imidazole and coumarin-hemicyanine hybrid chromophores has been shown to produce molecules with unique solvatochromic and acidochromic properties, making them suitable for use as ratiometric fluorescent sensors. eurjchem.com

Another avenue of research is the synthesis of donor-π-acceptor (D-π-A) systems. By strategically introducing electron-donating and electron-withdrawing groups, researchers can modulate the intramolecular charge transfer (ICT) characteristics, leading to compounds with red-shifted absorption and emission spectra. researchgate.net An example is the development of 2-piperidinium-4-styrylcoumarin derivatives from 7-diethylamino-4-methylcoumarin, which exhibit large Stokes shifts and are potential fluorescent labels for biomolecules. nih.gov

The creation of hybrid systems with specific functionalities is also a major focus. Research into coumarin-benzene sulfonyl hydrazide hybrids has revealed their potential for nonlinear optical (NLO) applications. uou.ac.in Furthermore, the design of photocleavable "caged" compounds, where a molecule's activity is masked by a coumarin derivative and can be released upon light exposure, is a burgeoning field for applications in drug delivery and the manipulation of cellular processes. researchgate.netresearchgate.net For example, a 7-diethylamino-4-hydroxycoumarin appended acylhydrazone has been developed as a reversible probe for the sequential detection of aluminum and pyrophosphate ions. rsc.org

Table 1: Examples of Hybrid Systems Based on 7-Diethylamino-4-methylcoumarin

| Hybrid System Type | Starting Materials | Key Properties/Applications | Reference |

|---|---|---|---|

| Heterocyclic-fused Coumarins | 7-Diethylamino-4-methylcoumarin, Heterocyclic precursors | Enhanced biological efficacy | researchgate.net |

| Coumarin-Styryl Hybrids | 7-diethylamino-4-methylcoumarin, Piperidine, Substituted benzaldehydes | Large Stokes shifts, Fluorescent labeling | nih.gov |

| Coumarin-Acylhydrazone Probe | 7-diethylamino-4-hydroxycoumarin, Acylhydrazine derivatives | Sequential ion detection (Al³⁺/PPi) | rsc.org |

| Coumarin-Benzene Sulfonyl Hydrazide | Coumarin derivatives, Benzene sulfonyl hydrazide | Nonlinear optical (NLO) activity | uou.ac.in |

Advancements in High-Throughput Screening and Analytical Methodologies

The intense fluorescence of 7-Diethylamino-4-methylcoumarin and its derivatives makes them ideal candidates for developing sensitive assays for high-throughput screening (HTS) and advanced analytical methods.

A significant advancement is the use of a thiol-reactive derivative, 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM), in a continuous, fluorescent HTS assay for human dimethylarginine dimethylaminohydrolase-1 (DDAH-1). nih.gov This assay is highly sensitive, enabling the screening of large compound libraries for potential inhibitors of this therapeutically relevant enzyme. nih.gov The development of such assays facilitates the discovery of new lead compounds for drug development. nih.gov

In the field of analytical chemistry, 7-Diethylamino-4-methylcoumarin can be analyzed using straightforward reverse-phase high-performance liquid chromatography (RP-HPLC) methods. sielc.com These methods are scalable and can be adapted for fast ultra-performance liquid chromatography (UPLC) applications, as well as for preparative separation to isolate impurities. sielc.com

Furthermore, this coumarin has been utilized in quantitative high-throughput screening (qHTS) platforms to identify environmental chemicals that act as agonists of the androgen receptor. This highlights its role in toxicology and environmental science for screening potential endocrine disruptors. Advanced analytical methodologies also include the use of coumarin derivatives in headspace single-drop microextraction to detect trace amounts of substances like acetone (B3395972) in cosmetics. colab.ws

Table 2: Applications in HTS and Analytical Methods

| Application | Derivative/Method | Target/Analyte | Significance | Reference |

|---|---|---|---|---|

| High-Throughput Screening | 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) | Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) | Enables screening for inhibitors of nitric oxide production. | nih.gov |

| Quantitative HTS | 7-Diethylamino-4-methylcoumarin | Androgen receptor agonists | Identifies potential endocrine-disrupting chemicals in the environment. | |

| Analytical Chromatography | 7-Diethylamino-4-methylcoumarin | Compound itself and impurities | Scalable method for analysis and purification. | sielc.com |

Integration into Advanced Nanomaterials and Sensing Platforms

The integration of 7-Diethylamino-4-methylcoumarin into nanomaterials and sensing platforms is a rapidly growing research area, leveraging its photostability and sensitive fluorescence response.